,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane (4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane) finds application in organic synthesis through Suzuki-Miyaura coupling reactions [1]. This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds between a vinyl group and various aryl or vinyl halides [1]. The presence of the vinyl group on the molecule makes it a valuable building block for the synthesis of diverse organic compounds with conjugated double bond systems, which are crucial in various functional materials and pharmaceuticals [2].
Here's an example of using 4,4,5,5-tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in a Suzuki-Miyaura coupling reaction:
[1] N. Miyaura, T. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chem. Rev., vol. 100, no. 8, pp. 3435-3475, 2000
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane is an organoboron compound characterized by its unique dioxaborolane structure. This compound has the molecular formula and a molecular weight of approximately 230.11 g/mol. It features a boron atom bonded to a dioxaborolane ring and a vinylphenyl group, which imparts specific reactivity and physical properties suitable for various applications in organic synthesis and materials science. The compound is known for its high solubility and favorable bioavailability profile, making it a subject of interest in both chemical and biological research .
These reactions highlight the versatility of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane in synthetic organic chemistry.
Several methods have been developed for synthesizing 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane:
These methods emphasize the compound's accessibility for research and industrial applications.
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane finds applications in several fields:
The versatility of this compound makes it valuable in both academic research and industrial applications.
Interaction studies involving 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane have focused on its behavior in biological systems and its reactivity with other chemical entities:
These studies contribute to understanding how this compound can be effectively utilized in various applications.
Several compounds share structural similarities with 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Vinylphenylboronic Acid | Simple boronic acid with vinyl group; used in cross-coupling reactions | |
| 4-(Trifluoromethyl)phenylboronic Acid | Contains trifluoromethyl group; enhances reactivity towards electrophiles | |
| 4-(Methoxy)phenylboronic Acid | Methoxy group increases solubility; applicable in organic synthesis |
These compounds highlight the unique structural features of 4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane while demonstrating varying reactivities and applications based on their functional groups.